molecular formula C7H4Cl2O B137635 2,6-Dichlorobenzaldehyde CAS No. 83-38-5

2,6-Dichlorobenzaldehyde

Cat. No. B137635
CAS RN: 83-38-5
M. Wt: 175.01 g/mol
InChI Key: DMIYKWPEFRFTPY-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzaldehyde is a chemical compound that serves as a precursor or intermediate in the synthesis of various other compounds. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2nd and 6th positions, as well as an aldehyde group at the 1st position.

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde can be achieved through different methods. One approach involves the chlorination and hydrolysis of 6-chloro-2-nitrotoluene, followed by purification processes such as steam distillation and recrystallization with petroleum ether, resulting in an overall yield of 61% . Another method described the synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorobenzaldehyde using KF/Al2O3 as a catalyst, which provides a simple and economical approach .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 2,6-dichlorobenzaldehyde, a related study on 2-chlorobenzaldehyde using gas-phase electron diffraction can offer insights into the structural aspects of chlorinated benzaldehydes. The study suggests the presence of cis and trans conformers and provides detailed bond distances and angles that could be similar in chlorinated benzaldehydes like 2,6-dichlorobenzaldehyde .

Chemical Reactions Analysis

2,6-Dichlorobenzaldehyde can undergo various chemical reactions to form different substituted products. For instance, it can react with diethyl [1-(2,5-dimethyl-3-furyl)ethylidene]succinate to produce photochromic compounds through a Stobbe condensation reaction . Additionally, hydroxyl- and hydroxymethyl-substituted 2,6-dichlorobenzaldehydes can be prepared by lithiation of protected dichlorophenols or dichlorobenzylic alcohols, followed by reaction with DMF and deprotection of the hydroxy group, without the formation of regioisomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichlorobenzaldehyde are not explicitly detailed in the provided papers. However, the synthesis and reaction conditions described in the papers imply that it is a stable compound under certain temperatures and can be manipulated using various chemical reagents and catalysts to yield different products . The electron diffraction study of a related molecule suggests that the presence of substituents like chlorine can influence the molecular geometry and possibly the physical properties of the compound .

Scientific Research Applications

Raw Material in Various Industries

2,6-Dichlorobenzaldehyde is a significant raw material in the pharmaceutical, pesticide, cosmetic, and dyestuff industries. Its increasing consumption is attributed to the growing market demands worldwide. This compound plays a crucial role in the synthesis of various products in these industries (Han Zhi, 2002).

Synthesis Techniques

The synthesis of 2,6-Dichlorobenzaldehyde involves specific processes like chlorination and hydrolysis under optimized conditions. This includes the use of certain catalysts and specific temperature and pressure settings, achieving an overall yield of 61% in one such study (Li Rui-xiang, 2003).

Fungicidal Activity

In agricultural research, 2,6-Dichlorobenzaldehyde has been used to create compounds with potent fungicidal activities. It reacts with other chemicals to form products that effectively inhibit the growth of certain fungi, proving particularly effective against Rhizoctonia solani (Ning Guo-hu, 2014).

Halogen-Exchange Fluorination

In chemical engineering, 2,6-Dichlorobenzaldehyde has been studied for its kinetics in halogen-exchange fluorination. This research is crucial for understanding the chemical behavior of this compound under different catalytic and temperature conditions (Z. Liang et al., 2008).

Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzaldehyde has been analyzed through techniques like electron diffraction. Such studies provide detailed insights into the molecular geometry and isomeric composition of this compound (L. Schāfer et al., 1976).

Catalytic Arylation

This compound has been used in palladium-catalyzed arylation processes. These processes are significant in synthetic organic chemistry, especially in the creation of non-symmetric diaryl benzaldehyde compounds (Raju Dey & B. Ranu, 2012).

Safety And Hazards

2,6-Dichlorobenzaldehyde is classified as corrosive . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The synthesis method of 2,6-Dichlorobenzaldehyde has advantages of ensuring easy production control, little material consumption, and low production cost . It reduces the generation of solid waste and the emission of nitrogen-containing nitroso group waste, thereby being an energy-saving, emission-reducing, environment-friendly, industrial, practical, and clean production process . This suggests potential for further optimization and application in various industries.

properties

IUPAC Name

2,6-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
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InChI Key

DMIYKWPEFRFTPY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)Cl
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Molecular Formula

C7H4Cl2O
Record name 2,6-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID5024970
Record name 2,6-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS]
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Boiling Point

329 °F at 760 mmHg (NTP, 1992)
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Flash Point

275 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Product Name

2,6-Dichlorobenzaldehyde

CAS RN

83-38-5
Record name 2,6-DICHLOROBENZALDEHYDE
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Record name Benzaldehyde, 2,6-dichloro-
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Melting Point

158 to 160 °F (NTP, 1992)
Record name 2,6-DICHLOROBENZALDEHYDE
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Synthesis routes and methods

Procedure details

2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine (yellow oil) prepared by reaction of 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine with 0.1 mole of butyl lithium in diethyl ether followed by 19.2 g. (0.11 mole) of 2,6-dichlorobenzaldehyde to give 19.3 g. of product.
Name
2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorobenzaldehyde
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Citations

For This Compound
1,500
Citations
R Cabello, M Chruszcz, W Minor - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C7H4Cl2O, the molecules form a network of weak C—H⋯O interactions involving the aldehyde O atom and the ortho-H atom on the …
Number of citations: 1 scripts.iucr.org
KA Solanko, AD Bond - Acta Crystallographica Section B: Structural …, 2011 - scripts.iucr.org
The crystal structures of the six dichlorobenzaldehyde isomers, four of them newly determined, are analyzed in terms of the geometry and energies of their intermolecular interactions, …
Number of citations: 11 scripts.iucr.org
E Schacht, G Desmarets, E Goethals… - Macromolecules, 1983 - ACS Publications
Conclusions The rotational isomeric state model of Williams, Pickles, and Flory as modified and presentedhere accounts fairly well for a large number of configurational-dependent …
Number of citations: 14 pubs.acs.org
ER Kenawy - Polymer-Plastics Technology and Engineering, 2001 - Taylor & Francis
Two polymeric formulations of dichlorobenzaldehyde (DCBA) have been prepared by modification of both linear and crosslinked poly(glycidyl methacrylate). The modifications were …
Number of citations: 10 www.tandfonline.com
J Lounila, Y Hiltunen, K Tuppurainen… - Canadian journal of …, 1999 - cdnsciencepub.com
The formyl rotational energetics, solvent effects on the energetics and formyl-proton spin-spin coupling behavior of 2,6-dichlorobenzaldehyde were studied by using dipolar couplings …
Number of citations: 6 cdnsciencepub.com
CW Coughlin - 1968 - digitalworks.union.edu
Bunnett, Miles, and Nahabedian (3) studied the kinetics of the alkali cleavage of 2, 6-dichlorobenzaldehyde at base concentrations ranging from. 211M. to 1.86 M. They found that the …
Number of citations: 2 digitalworks.union.edu
E Schacht, G Desmarets… - … Chemistry and Physics, 1978 - Wiley Online Library
Controlled release pesticide formulations have attracted growing attention in the last decade”. One of the various delivery systems that have been investigated, are polymer-pesticide …
Number of citations: 25 onlinelibrary.wiley.com
HG Heller, CJ Morgan, MJ Ottaway - Journal of the Chemical Society …, 1995 - pubs.rsc.org
The dark red photochromic (7S,7aS)-7-(2,6-dichlorophenyl)-2,4,7a-trimethyl-7,7a-dihydrobenzofuran-5,6-dicarboxylic anhydride has been synthesised by the Stobbe condensation of 2,…
Number of citations: 8 pubs.rsc.org
N Benarous, A Cherouana, E Aubert, P Durand… - Journal of Molecular …, 2016 - Elsevier
Two new polymorphs of Schiff base, (E)-2-((2,6-dichlorobenzylidene)amino)benzonitrile, were prepared from the condensation of 4-amino-benzonitrile and 2,6-dichlorobenzaldehyde. …
Number of citations: 21 www.sciencedirect.com
JC Gard, B Hanquet, Y Mugnier, J Lessard - Journal of Electroanalytical …, 1994 - Elsevier
… We present here a similar electrochemical chain reaction: the reaction between fluorene (FlH,) and 2-6 dichlorobenzaldehyde 1 (Ar’CHO) induced by the electrochemical reduction of …
Number of citations: 4 www.sciencedirect.com

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